3-Nitroimidazo[1,2-a]pyrimidine
Description
3-Nitroimidazo[1,2-a]pyrimidine is a bicyclic heteroaromatic compound featuring a nitro group at position 3 and a fused imidazole-pyrimidine ring system. and Trypanosoma brucei . The nitro group at position 3 is critical for bioactivation via nitroreductase enzymes, enabling selective toxicity against parasitic cells . Modifications at positions 2, 6, and 8 of the core scaffold significantly influence solubility, pharmacokinetics, and antiparasitic activity .
Properties
IUPAC Name |
3-nitroimidazo[1,2-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2/c11-10(12)5-4-8-6-7-2-1-3-9(5)6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYNCOYHBUAVDGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2N=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60569683 | |
| Record name | 3-Nitroimidazo[1,2-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60569683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
798568-24-8 | |
| Record name | 3-Nitroimidazo[1,2-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60569683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Approaches to Imidazo[1,2-a]pyrimidines
Imidazo[1,2-a]pyrimidines, including their nitro-substituted derivatives, are typically synthesized through condensation reactions involving 2-aminopyrimidine derivatives and suitable electrophilic partners. The core imidazo ring is formed by intramolecular cyclization, often facilitated by mild conditions or catalytic systems.
Condensation of 2-Aminopyrimidines with α-Haloketones or α-Haloesters:
This classical approach involves the reaction of 2-aminopyrimidines with α-haloketones or α-haloesters to form the imidazo ring via nucleophilic substitution followed by cyclization. For example, phenacyl bromides have been used to synthesize imidazo[1,2-a]pyrimidin-3-yl derivatives under mild conditions in N,N-dimethylformamide at room temperature.One-Pot, Multi-Step Procedures:
Recent advances include one-pot protocols that combine multiple steps such as bromination, condensation, and functional group transformations without isolating intermediates. These methods often employ green solvents like polyethylene glycol (PEG-400) and water, enhancing environmental compatibility.
Specific Preparation of 3-Nitroimidazo[1,2-a]pyrimidine
While direct literature on this compound preparation is less abundant, insights can be drawn from related nitro-substituted imidazo heterocycles and imidazo[1,2-a]pyridine analogues, which share similar synthetic pathways.
Catalyst-Free Michael Addition and Cyclization:
A notable method involves the catalyst-free, one-pot reaction of 2-aminopyridines (analogous to 2-aminopyrimidines) with nitroalkene derivatives such as Morita-Baylis-Hillman acetates or conjugated nitrobutadienes. This reaction proceeds via aza-Michael addition followed by intramolecular cyclization and elimination of nitrous acid (HNO2), yielding nitro-substituted imidazo derivatives.Use of Nitrovinyl Precursors:
The aza-Michael addition of 2-aminopyrimidines to nitrovinyl compounds initiates the formation of the imidazo ring with nitro substitution at the 3-position. This cascade reaction is regioselective and occurs under mild conditions, often at room temperature, without the need for metal catalysts.Oxidative Cyclization Strategies:
Some protocols utilize oxidative cyclization of appropriate precursors in the presence of oxidants like N-bromosuccinimide (NBS), which facilitates bromination and ring closure steps. These methods can be performed in green solvents and under mild conditions, reducing the environmental footprint.
Reaction Conditions and Solvent Systems
Green Solvents:
Polyethylene glycol (PEG-400) and water mixtures have been successfully employed as reaction media, providing a greener alternative to traditional organic solvents. These solvents support the catalyst-free or metal-free synthesis of imidazo derivatives, including nitro-substituted compounds.Room Temperature and Mild Heating:
Many syntheses proceed efficiently at room temperature or with mild heating, avoiding harsh conditions that could lead to side reactions or decomposition of sensitive nitro groups.Atmosphere Control:
Some reactions require inert atmospheres (e.g., nitrogen) to prevent oxidation of sensitive intermediates, while others benefit from the presence of oxygen, which can be essential for certain oxidative cyclizations.
Representative Data Table of Preparation Methods
Mechanistic Insights and Research Findings
The Michael addition step involves nucleophilic attack of the exocyclic amino group of 2-aminopyrimidine on the β-carbon of nitroalkenes, forming a key intermediate.
Subsequent intramolecular cyclization occurs via nucleophilic attack of the ring nitrogen on the electrophilic center, closing the imidazo ring.
The elimination of nitrous acid (HNO2) facilitates the formation of the nitro-substituted imidazo[1,2-a]pyrimidine core.
The presence of oxygen is sometimes critical for the oxidative steps, especially when UV light or NBS is used to promote cyclization and functionalization.
These methods exhibit broad functional group tolerance, allowing for diverse substitution patterns on the imidazo ring.
Summary and Expert Recommendations
The most efficient and environmentally friendly preparation of this compound involves catalyst-free, one-pot Michael addition and cyclization reactions using nitroalkene precursors and 2-aminopyrimidines in green solvents such as PEG-400/water.
Employing oxidative cyclization with NBS in aqueous or mixed solvent systems is a valuable alternative, especially when bromination and further functionalization are desired.
Reaction conditions should be optimized to maintain mild temperatures and control atmosphere to preserve the integrity of the nitro group and maximize yields.
These methods provide regioselective access to the 3-nitro substitution pattern, critical for the compound's biological and chemical properties.
This detailed analysis synthesizes current research findings and methodologies for preparing this compound, highlighting efficient, green, and scalable approaches suitable for advanced synthetic and medicinal chemistry applications.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The nitro group in 3-Nitroimidazo[1,2-a]pyrimidine exhibits distinct regioselectivity in nucleophilic substitution reactions, depending on the nucleophile type.
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Sulfur Nucleophiles : Alkylthiols undergo substitution at the nitro group, replacing it with sulfur-centered nucleophiles. This reaction is regioselective and does not involve the cyano group .
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Nitrogen and Oxygen Nucleophiles : Alkylamines, guanidine, and alkoxides preferentially substitute the cyano group rather than the nitro group under standard conditions .
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Amino Acid Derivatives : Under specific conditions (e.g., excess glycine or phenylglycine methyl ester), the nitro group undergoes displacement. For example, phenylglycine methyl ester reacts to form 2-(3-nitroimidazo[1,2-a]pyridin-2-yl)amino acids, indicating nitro group substitution under high-temperature or excess nucleophile conditions .
Table 1: Nucleophilic Substitution Reactions
Electron Transfer (SRN1) Reactivity
While SRN1 reactions are documented for related imidazo[1,2-a]pyridine derivatives (e.g., chloromethyl-substituted analogs), the nitro group in this compound does not appear to participate prominently in such mechanisms based on the provided data. Instead, SRN1 reactivity in analogous systems typically targets halogenated substituents (e.g., chloromethyl groups) .
Mechanistic Insights
The nitro group’s electronic effects influence reaction pathways:
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Electron-Withdrawing Effects : The nitro group stabilizes negative charge, potentially directing nucleophilic attack in substitution reactions .
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Regioselectivity : The nitro group’s position at the 3-position may enhance its reactivity compared to other substituents, as seen in amino acid displacement reactions .
Scientific Research Applications
Medicinal Chemistry
3-Nitroimidazo[1,2-a]pyrimidine has shown promise in the treatment of infectious diseases such as tuberculosis (TB) and leishmaniasis:
- Antitubercular Activity : Compounds derived from this scaffold have demonstrated potent activity against Mycobacterium tuberculosis (Mtb), with some exhibiting minimum inhibitory concentrations (MICs) as low as 0.006 μM against drug-resistant strains . The structure-activity relationship (SAR) studies indicate that modifications to the core structure can significantly enhance potency and pharmacokinetics .
- Antileishmanial Activity : Research indicates that derivatives exhibit significant activity against Leishmania species, with IC50 values ranging from 1–2.1 μM, showcasing low cytotoxicity towards human cell lines .
Biological Applications
The compound has been evaluated for its effects on various biological systems:
- Enzyme Interaction : It acts as a substrate for type 1 nitroreductase (NTR1), which is crucial for the activation of nitro compounds in parasites . This interaction underlies its potential as an antiparasitic agent.
- Cellular Effects : The compound influences cellular processes such as mitochondrial function, leading to potential applications in targeting metabolic pathways in pathogens.
Industrial Applications
Beyond medicinal uses, this compound serves as a versatile building block in chemical synthesis:
- Agrochemicals Development : Its structural properties make it suitable for creating new agrochemical products.
- Drug Discovery : The compound is utilized in the design of new antibiotics and antiviral drugs due to its antimicrobial properties.
Table 1: Summary of Antimicrobial Activities
Notable Research Findings
- A study demonstrated that specific derivatives of 3-nitroimidazo[1,2-a]pyridine exhibited enhanced activity against multidrug-resistant TB strains, surpassing existing clinical candidates by nearly tenfold in potency .
- Another investigation highlighted the low cytotoxicity of certain derivatives while maintaining effective antiparasitic activity against Leishmania species, indicating their potential as therapeutic agents with favorable safety profiles .
Mechanism of Action
The mechanism of action of 3-Nitroimidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of enzymes such as cyclooxygenase (COX) and glutamine synthetase, leading to anti-inflammatory and antimicrobial effects. The compound’s ability to form reactive intermediates and interact with cellular components underlies its biological activity .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine vs. Imidazo[1,2-a]pyrimidine
The placement of nitrogen atoms in the bicyclic system profoundly impacts biological activity:
- Imidazo[1,2-a]pyridine (one nitrogen in the six-membered ring) derivatives exhibit superior potency compared to imidazo[1,2-a]pyrimidine (two nitrogens) and imidazo[1,2-a]pyrazine analogs. For example:
| Compound Type | MIC Range (μM) Against M. tuberculosis | Key Reference |
|---|---|---|
| Imidazo[1,2-a]pyridine | 1–2 | |
| Imidazo[1,2-a]pyrimidine | 5–9 | |
| Imidazo[1,2-a]pyrazine | 5–9 |
The additional nitrogen in pyrimidine/pyrazine systems reduces lipophilicity and membrane permeability, diminishing antitubercular activity .
Substituent Effects on Antiparasitic Activity
Modifications at positions 2 and 8 of 3-nitroimidazo[1,2-a]pyridine enhance selectivity and solubility:
Substituents like sulfonylmethyl groups at position 2 improve aqueous solubility without compromising activity . Conversely, bulky aromatic groups at position 8 enhance selectivity against Leishmania amastigotes .
Comparison with Chalcone Conjugates
Imidazo[1,2-a]pyridine-chalcone hybrids demonstrate broader antiparasitic activity:
- Pyridylchalcone II : IC50 = 0.29 μM against T. b. rhodesiense .
- 3-Nitroimidazo[1,2-a]pyridine derivatives: EC50 values in the nanomolar range for T. b. brucei, with superior selectivity indices (>2,500) .
While chalcone conjugates show potent antitrypanosomal effects, nitroimidazo[1,2-a]pyridines offer enhanced pharmacokinetic profiles and reduced toxicity .
Key Research Findings and Trends
Position-Specific Modifications :
- Position 2 : Introducing sulfonylmethyl groups (e.g., trifluoromethoxyphenyl, isopropyl) optimizes solubility and metabolic stability .
- Position 8 : Halogenation (bromo, chloro) or arylthio substitutions enhance antiparasitic activity .
Toxicity Profile: 3-Nitroimidazo[1,2-a]pyridine derivatives exhibit low genotoxicity and are well-tolerated in murine models at 100 mg/kg doses . Imidazo[1,2-a]pyrimidine derivatives show negligible hepatic/kidney toxicity in preclinical studies .
Solubility Enhancements :
- Derivatives with polar sulfonyl groups (e.g., 3e, 3g) achieve >90% yield and improved water solubility, addressing a key limitation of nitroheterocycles .
Biological Activity
3-Nitroimidazo[1,2-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its biological activity against various pathogens, particularly protozoan parasites. This article explores the biological activity of this compound, focusing on its antiparasitic effects, mechanisms of action, and relevant research findings.
Antiparasitic Properties
This compound derivatives have shown promising results in combating parasitic infections. Notably, studies have highlighted their effectiveness against Leishmania spp. and Trypanosoma brucei , which are responsible for leishmaniasis and African sleeping sickness, respectively.
- Antileishmanial Activity : A study synthesized various derivatives of 3-nitroimidazo[1,2-a]pyridine and identified a compound (referred to as molecule 5 ) that exhibited potent antileishmanial activity with IC50 values ranging from 1 to 2.1 μM against L. donovani, L. infantum, and L. major. This compound displayed low cytotoxicity (CC50 > 100 μM) towards human HepG2 cells, indicating a favorable safety profile compared to established treatments like miltefosine and benznidazole .
- Antitrypanosomal Activity : The same compound exhibited antitrypanosomal activity with IC50 values between 1.3 and 2.2 μM against T. brucei brucei and T. cruzi, suggesting its potential as a therapeutic agent for these infections .
The mechanism by which this compound exerts its antiparasitic effects primarily involves bioactivation through nitroreductases (NTRs). These enzymes catalyze the reduction of the nitro group in the compound to generate reactive intermediates that are toxic to parasites but not to mammalian cells. This selectivity is crucial for developing targeted therapies that minimize side effects in human patients.
- NTR Substrates : Research indicates that compounds like 3-nitroimidazo[1,2-a]pyridine derivatives are substrates for NTR1, an enzyme found in certain parasites but absent in humans. This property enhances their potential as selective antiparasitic agents .
Comparative Efficacy
To further illustrate the efficacy of this compound compounds, a comparative analysis of their IC50 values against various parasites is presented below:
Study on Antiparasitic Activity
In a recent study published in Toxicology Research, researchers investigated the biological activity of several imidazo[1,2-a]pyridine derivatives, including those with nitro substitutions. The findings revealed that these compounds exhibited significant antiparasitic properties alongside anti-inflammatory effects, suggesting their dual therapeutic potential .
Structure-Activity Relationship (SAR) Studies
SAR studies have been pivotal in understanding how modifications to the nitroimidazo scaffold influence biological activity. For instance, the introduction of different substituents at specific positions on the imidazo ring has been shown to enhance potency against target parasites while maintaining low cytotoxicity towards human cells. This approach allows for the optimization of lead compounds for better therapeutic profiles .
Q & A
Basic: What are the common synthetic routes for 3-Nitroimidazo[1,2-a]pyrimidine derivatives, and how do reaction conditions influence yield and purity?
The synthesis of this compound derivatives typically involves condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds (e.g., β-oxo-ketones or α,β-unsaturated ketones) . Microwave-assisted methods have emerged as efficient alternatives, reducing reaction times and improving yields via controlled dielectric heating . For example, substituting malonic acid derivatives under microwave irradiation can yield pyrimidine rings with >90% purity . Reaction conditions such as solvent polarity, temperature, and catalyst choice (e.g., Pd for cross-coupling) critically impact regioselectivity and byproduct formation .
Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives for antileishmanial activity?
SAR studies focus on substituent effects at the 2- and 3-positions. For instance, introducing electron-withdrawing groups (e.g., nitro) at the 3-position enhances antiparasitic activity, as seen in Hit B (EC50: 0.6–3.2 μM against Leishmania spp.), while bulky aryl groups at the 2-position improve selectivity over cytotoxicity (CC50 >100 μM in HepG2 cells) . Computational docking can predict nitro group interactions with parasitic enzymes like trypanothione reductase. However, balancing solubility (e.g., Hit A’s 6.9 μM solubility at pH 7.4) and metabolic stability (e.g., Hit B’s 3-minute microsomal half-life) requires iterative modifications .
Basic: What spectroscopic techniques are essential for characterizing this compound derivatives, and how are they applied?
Key techniques include:
- 1H/13C NMR : Assigns substituent positions via coupling patterns (e.g., aromatic protons at δ 7.4–9.4 ppm) and confirms regioselectivity in cyclization reactions .
- HRMS : Validates molecular formulas (e.g., [M+H]+ for C22H17N4O2: calcd. 369.1352, found 369.1348) .
- IR Spectroscopy : Identifies functional groups (e.g., nitro stretches at 1520–1350 cm⁻¹) .
2D NMR (e.g., COSY, HSQC) resolves complex scaffolds like pyrrolo-imidazo[1,2-a]pyridines .
Advanced: What strategies can address low aqueous solubility of this compound compounds without compromising bioactivity?
Strategies include:
- Pro-drug design : Introduce hydrolyzable esters (e.g., acetate) to enhance solubility, which are cleaved in vivo to release active compounds .
- PEGylation : Attach polyethylene glycol chains to polarize the scaffold, as demonstrated in analogs with 10-fold solubility improvements .
- Co-crystallization : Use co-formers like cyclodextrins to stabilize the compound in aqueous media without altering EC50 values .
Basic: How should researchers design in vitro assays to evaluate the antileishmanial efficacy of this compound derivatives?
Standard protocols include:
- Promastigote/Axenic Amastigote Assays : Measure EC50 in L. donovani or L. infantum cultures using SYBR Green fluorescence .
- Intramacrophage Assays : Infect THP-1 macrophages with amastigotes and quantify parasite burden via Giemsa staining .
- Cytotoxicity Parallelism : Test CC50 in HepG2/THP-1 cells via MTT assays to ensure selectivity indices >10 .
Advanced: What methodologies are effective in resolving contradictory cytotoxicity (CC50) and efficacy (EC50) data in preclinical studies?
Contradictions often arise from off-target effects or assay-specific conditions. Solutions include:
- Mechanistic Profiling : Use transcriptomics to identify unintended pathways affected by the compound (e.g., mitochondrial toxicity) .
- Dose-Range Refinement : Narrow EC50/CC50 testing to clinically relevant concentrations (e.g., 0.1–10 μM) .
- Metabolite Screening : Identify toxic metabolites via LC-MS in microsomal incubations .
Basic: What are the critical considerations in selecting substituents for this compound to enhance metabolic stability?
Prioritize substituents that:
- Reduce CYP450 Binding : Avoid electron-rich aromatics (e.g., methoxy groups) prone to oxidative metabolism .
- Enhance Glucuronidation : Introduce hydroxyl groups at sterically accessible positions (e.g., C7) to facilitate Phase II conjugation .
- Block Esterase Cleavage : Replace ester linkages with amides or heterocycles in pro-drug designs .
Advanced: How can Pd-catalyzed cross-coupling reactions be applied to functionalize the this compound core?
Pd catalysts enable:
- Suzuki-Miyaura Coupling : Introduce aryl/heteroaryl groups at the 2-position using boronic acids (e.g., 4-nitrophenyl for enhanced π-stacking) .
- Heck Reactions : Add alkenyl chains to the 6-position for solubility tuning .
- Buchwald-Hartwig Amination : Install amino groups at the 8-position to improve target binding (e.g., kinase inhibition) .
Basic: What in vitro models are appropriate for assessing the pharmacokinetic properties of this compound derivatives?
- Microsomal Stability : Use liver microsomes (human/rat) to calculate half-life (e.g., Hit A: 11 minutes) .
- Caco-2 Permeability : Predict intestinal absorption via monolayer transepithelial resistance .
- Plasma Protein Binding : Equilibrium dialysis to quantify free fraction for dose adjustment .
Advanced: How do substituent electronic effects influence the reactivity of this compound in radical nucleophilic substitution reactions?
Electron-withdrawing groups (e.g., nitro) at the 3-position deactivate the pyrimidine ring, directing radicals to the 2-position. For example, trifluoromethyl groups increase electrophilicity, enabling regioselective C–S bond formation with thiols . Computational studies (DFT) can model charge distribution to predict reaction sites .
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
